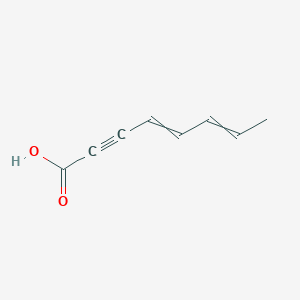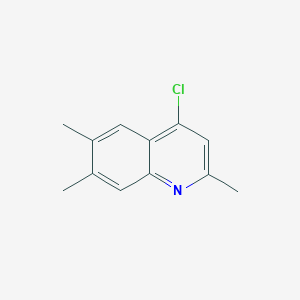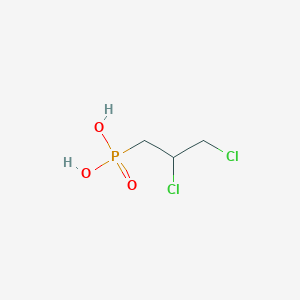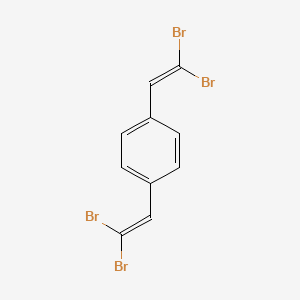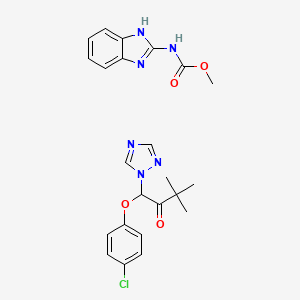
Carbendazim/triadimefon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbendazim and triadimefon are two widely used fungicides with significant applications in agriculture. Carbendazim, known chemically as methyl 2-benzimidazole carbamate, is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops such as mold, mildew, rot, and blight . Triadimefon, a triazole fungicide, is known for its curative and protectant activity against a wide range of cereal diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbendazim is synthesized through the reaction of o-phenylenediamine with methyl chloroformate, followed by cyclization to form the benzimidazole ring . The reaction conditions typically involve the use of solvents like chloroform and acetic acid, with surfactants such as HSH and 0204 as emulsifiers to increase solubility .
Triadimefon is synthesized through a multi-step process starting with the reaction of 1,2,4-triazole with 4-chlorobenzophenone, followed by chlorination and subsequent reaction with dimethyl sulfate . The reaction conditions involve the use of solvents like acetonitrile and methanol, with temperature control to ensure optimal yield .
Industrial Production Methods: Industrial production of carbendazim involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes steps like extraction, purification, and crystallization to obtain the final product . Triadimefon production follows a similar approach, with additional steps for enantiomeric separation to ensure the desired stereochemistry .
Analyse Des Réactions Chimiques
Types of Reactions: Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to degrade through oxidative catalysis using hydrogen peroxide, resulting in the formation of benzimidazole derivatives . Triadimefon also undergoes oxidation and reduction reactions, with its degradation products including triazole derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of carbendazim include hydrogen peroxide for oxidation and various acids for hydrolysis . Triadimefon reactions often involve the use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of carbendazim include benzimidazole derivatives and various carbamate compounds . Triadimefon degradation products include triazole derivatives and chlorinated benzophenones .
Applications De Recherche Scientifique
Carbendazim is extensively used in scientific research for its antifungal properties. It is used to study the effects of fungicides on soil microbial diversity and plant health . Triadimefon is used in research related to its environmental impact, particularly its occurrence and fate in aquatic environments . Both compounds are also used in studies related to their potential toxic effects on non-target organisms .
Mécanisme D'action
Carbendazim exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to its fungicidal activity . Triadimefon acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .
Comparaison Avec Des Composés Similaires
Carbendazim is similar to other benzimidazole fungicides like benomyl and thiophanate-methyl, which also degrade to form carbendazim as an active metabolite . Triadimefon is comparable to other triazole fungicides like tebuconazole and propiconazole, which share similar mechanisms of action and spectrum of activity . triadimefon is unique in its stereoselective degradation and its specific activity against a broader range of cereal diseases .
Conclusion
Carbendazim and triadimefon are important fungicides with diverse applications in agriculture and scientific research. Their unique chemical properties and mechanisms of action make them valuable tools in the management of fungal diseases and the study of environmental and biological processes.
Propriétés
Numéro CAS |
75448-56-5 |
|---|---|
Formule moléculaire |
C23H25ClN6O4 |
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H16ClN3O2.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;2-5H,1H3,(H2,10,11,12,13) |
Clé InChI |
HEEWWSIOXSCLFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
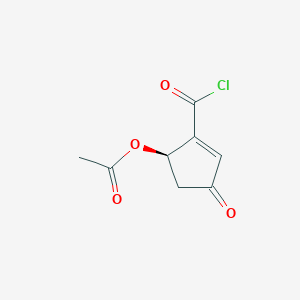
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)
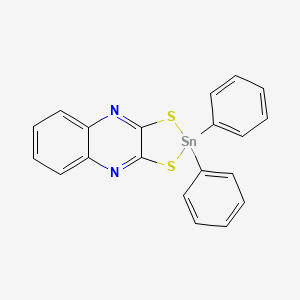

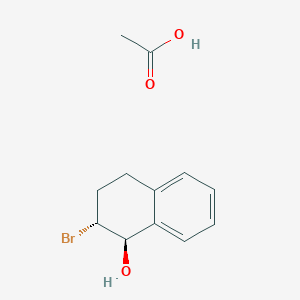
![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
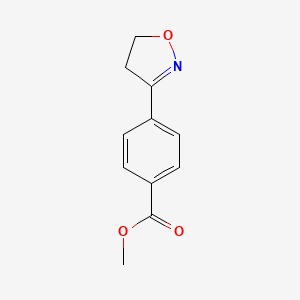
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)
